N-Methoxy-N-methyl-1-benzofuran-2-carboxamide N-Methoxy-N-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 819073-54-6
VCID: VC16803629
InChI: InChI=1S/C11H11NO3/c1-12(14-2)11(13)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

N-Methoxy-N-methyl-1-benzofuran-2-carboxamide

CAS No.: 819073-54-6

Cat. No.: VC16803629

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

N-Methoxy-N-methyl-1-benzofuran-2-carboxamide - 819073-54-6

Specification

CAS No. 819073-54-6
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name N-methoxy-N-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C11H11NO3/c1-12(14-2)11(13)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3
Standard InChI Key HZBLAOKKWJOABJ-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C1=CC2=CC=CC=C2O1)OC

Introduction

Chemical Structure and Nomenclature

N-Methoxy-N-methyl-1-benzofuran-2-carboxamide (CAS: 1311000-80-2) has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. Its structure comprises:

  • A benzofuran ring system (fused benzene and furan rings).

  • A carboxamide group at the 2-position, modified with methoxy (-OCH₃) and methyl (-CH₃) substituents on the nitrogen atom.

The systematic IUPAC name is N-methoxy-N-methyl-1-benzofuran-2-carboxamide. Key structural features were confirmed via nuclear magnetic resonance (NMR) spectroscopy .

Synthesis and Optimization

General Synthetic Route

The compound is synthesized through a carbodiimide-mediated coupling reaction:

  • Activation of Benzofuran-2-carboxylic Acid:
    Benzofuran-2-carboxylic acid reacts with N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form an acyl imidazole intermediate .

  • Nucleophilic Substitution:
    Addition of N-methoxy-N-methylamine displaces the imidazole group, yielding the target carboxamide .

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: Room temperature (20–25°C).

  • Duration: 12–14 hours.

  • Yield: 85% .

Alternative Microwave-Assisted Synthesis

A microwave-assisted protocol reduces reaction times from hours to minutes. This method employs:

  • Microwave irradiation at 150°C.

  • Catalysts: Pd(OAc)₂ for cross-coupling reactions .

  • Yield: Comparable to traditional methods (78–92%) .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃):
    δ 7.71–7.65 (m, 1H, Ar-H), 7.58–7.50 (m, 2H, Ar-H), 7.40–7.33 (m, 1H, Ar-H), 3.78 (s, 3H, OCH₃), 3.35 (s, 3H, N-CH₃) .

  • ¹³C NMR:
    δ 161.2 (C=O), 155.1 (OCH₃), 127.8–111.4 (aromatic carbons), 38.5 (N-CH₃) .

Thermal and Solubility Properties

  • Melting Point: 98–100°C (literature value).

  • Solubility:

    • High in polar aprotic solvents (DMF, DMSO).

    • Moderate in THF and ethyl acetate.

    • Low in water (<0.1 mg/mL) .

Biological and Pharmacological Applications

Neuroprotective Activity

Benzofuran-2-carboxamide derivatives exhibit anti-excitotoxic and antioxidant effects in neuronal cells :

  • Reactive Oxygen Species (ROS) Scavenging: Reduced ROS levels by 40–60% in rat cortical neurons .

  • Lipid Peroxidation Inhibition: 50–70% suppression in in vitro assays .

Radiopharmaceutical Precursor

N-Methoxy-N-methylbenzofuran-2-carboxamide serves as a precursor for ¹⁸F-labeled trifluoromethyl ketones, used in positron emission tomography (PET) :

  • Radiosynthesis: Reacts with [¹⁸F]fluoroform to yield ¹⁸F-tagged tracers.

  • Molar Activity: 30–50 GBq/μmol .

Sigma Receptor Ligands

Structural analogs demonstrate high affinity for σ₁ receptors (Kᵢ = 7.8–34 nM), implicating potential in neurodegenerative disease therapeutics .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The carboxamide scaffold is modified to enhance pharmacokinetic properties (e.g., metabolic stability) .

  • Structure-Activity Relationship (SAR):

    • Methoxy Group: Critical for blood-brain barrier penetration .

    • N-Methylation: Reduces plasma protein binding .

Chemical Synthesis

  • Heterocyclic Building Block: Used in multicomponent reactions to generate libraries of bioactive molecules .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the benzofuran 3-position .

Future Directions

  • Clinical Translation: Evaluate in vivo efficacy in animal models of Parkinson’s and Alzheimer’s diseases.

  • PET Tracer Development: Optimize ¹⁸F-labeled derivatives for higher molar activity and specificity .

  • Green Chemistry: Develop solvent-free synthesis using mechanochemical methods.

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